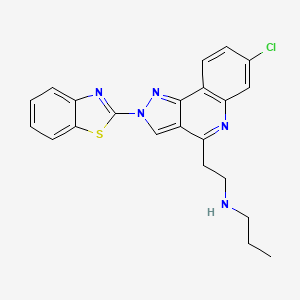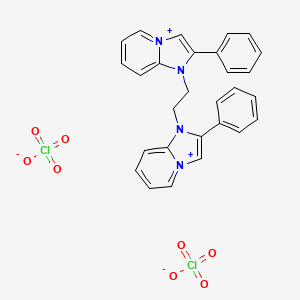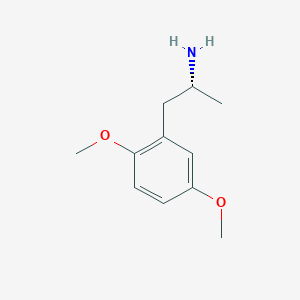
(-)-2,5-Dimethoxyamphetamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-2,5-Dimethoxyamphetamine: is a psychoactive compound belonging to the phenethylamine class. It is known for its hallucinogenic properties and has been studied for its effects on the central nervous system. This compound is structurally related to other well-known hallucinogens such as mescaline and 2,5-dimethoxy-4-methylamphetamine.
Vorbereitungsmethoden
The synthesis of (-)-2,5-Dimethoxyamphetamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,5-dimethoxybenzaldehyde.
Formation of the Intermediate: The benzaldehyde is then subjected to a condensation reaction with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene.
Reduction: The nitrostyrene is reduced using a reducing agent such as lithium aluminum hydride to yield 2,5-dimethoxyphenethylamine.
Final Step: The phenethylamine is then methylated to produce this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
(-)-2,5-Dimethoxyamphetamine: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(-)-2,5-Dimethoxyamphetamine: has been studied extensively in various scientific fields:
Chemistry: It serves as a model compound for studying the structure-activity relationship of phenethylamines.
Biology: Research focuses on its effects on neurotransmitter systems, particularly serotonin receptors.
Medicine: While not used therapeutically, it provides insights into the mechanisms of hallucinogenic drugs.
Wirkmechanismus
The primary mechanism of action of (-)-2,5-Dimethoxyamphetamine involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, leading to altered perception and cognition. The compound’s effects are mediated through the activation of various signaling pathways, including the phosphoinositide pathway.
Vergleich Mit ähnlichen Verbindungen
(-)-2,5-Dimethoxyamphetamine: is similar to other hallucinogenic compounds such as:
Mescaline: Both have methoxy groups, but mescaline has an additional methoxy group at the 3-position.
2,5-Dimethoxy-4-methylamphetamine: This compound has a methyl group at the 4-position, which alters its pharmacological profile.
2,5-Dimethoxy-4-iodoamphetamine: The presence of an iodine atom at the 4-position significantly changes its potency and effects.
The uniqueness of This compound lies in its specific substitution pattern and its distinct pharmacological effects compared to its analogs.
Eigenschaften
CAS-Nummer |
58993-81-0 |
|---|---|
Molekularformel |
C11H17NO2 |
Molekulargewicht |
195.26 g/mol |
IUPAC-Name |
(2R)-1-(2,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17NO2/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7-8H,6,12H2,1-3H3/t8-/m1/s1 |
InChI-Schlüssel |
LATVFYDIBMDBSY-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](CC1=C(C=CC(=C1)OC)OC)N |
Kanonische SMILES |
CC(CC1=C(C=CC(=C1)OC)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


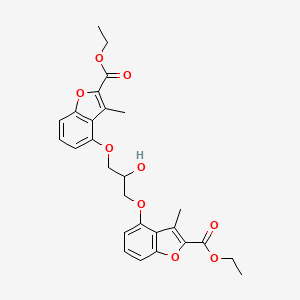
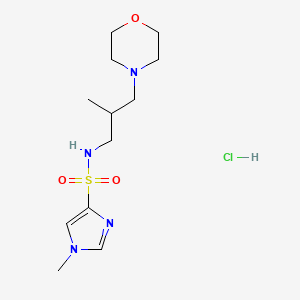
![N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12776338.png)
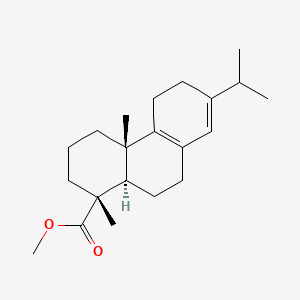

![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B12776362.png)



![2-(7-chloro-5-(111C)methyl-4-oxo-3-phenylpyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B12776377.png)
